molecular formula C16H15N3S B2927354 N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 145448-31-3

N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2927354
CAS No.: 145448-31-3
M. Wt: 281.38
InChI Key: UEEWZNQADKMZNR-UHFFFAOYSA-N
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Description

N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may be carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the required volumes. The use of catalysts such as palladium or copper salts can enhance the efficiency of the reaction, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding saturated analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thieno[2,3-d]pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions include hydroxylated, carboxylated, or halogenated derivatives of the original compound, which can further be used in various applications.

Scientific Research Applications

Chemistry: In chemistry, N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential antimicrobial and antihyperlipidemic activities. It has shown promising results in reducing serum cholesterol levels and combating microbial infections, making it a candidate for further development as a therapeutic agent.

Medicine: The compound's potential therapeutic applications extend to the treatment of various diseases. Its ability to modulate biological pathways and interact with molecular targets makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating conditions such as cardiovascular diseases and infections.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring robust and durable compounds.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidines: These compounds share the thiophene-pyrimidine core structure but differ in their substituents and functional groups.

  • Benzothienopyrimidines: These compounds have a similar structure but with additional benzene rings fused to the core.

Uniqueness: N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine stands out due to its specific substituents and the presence of the phenyl group, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications and makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-3,6-7,10H,4-5,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEWZNQADKMZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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